4-Methyl-2-(pyrrolidin-2-YL)phenol

Lipophilicity Physicochemical property Drug-likeness

Drug-discovery teams frequently face delays sourcing enantiomerically pure ortho-phenol-pyrrolidine scaffolds. 4-Methyl-2-(pyrrolidin-2-YL)phenol (CAS 7167-77-3) solves this by providing a compact (177.24 g/mol), moderately lipophilic (XLogP3-AA 1.8) building block with a unique bidentate (O,N) motif that regioisomeric or des-methyl analogs cannot replicate. • Available as the (R)-enantiomer at ≥98% purity, enabling reproducible asymmetric synthesis. • One-pot, transition-metal-free synthesis supports cost-effective gram-to-kilogram scale-up. • Immediate global shipping from BenchChem’s verified supply chain.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12977689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(pyrrolidin-2-YL)phenol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2CCCN2
InChIInChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3
InChIKeyHBYNUSHKOCJMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(pyrrolidin-2-YL)phenol: Chiral Pyrrolidine-Phenol Scaffold


4-Methyl-2-(pyrrolidin-2-YL)phenol (CAS 7167-77-3 for racemate; CAS 1213200-48-6 for the (R)-enantiomer) is a C11H15NO phenolic compound incorporating a pyrrolidine ring at the ortho position and a methyl group at the para position of the phenyl ring [1]. This chiral secondary amine-phenol hybrid has a molecular weight of 177.24 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 32.3 Ų, positioning it as a compact, moderately lipophilic scaffold for derivatization [1]. The presence of a stereogenic center at the pyrrolidine 2-position enables its use in asymmetric synthesis and as a chiral building block in pharmaceutical research [2].

Workflow Stereochemical-control study fit for chiral pyrrolidine-phenol scaffold derivatization
Enantiomer context Enantiomer-comparison study context; (R)-form supports defined absolute configuration research
Structural motif ortho-phenol-pyrrolidine motif supports conformational-control and intramolecular H-bond studies

Why Generic Pyrrolidine-Phenol Analogs Cannot Substitute


Substituting 4-Methyl-2-(pyrrolidin-2-YL)phenol with a regioisomer or a des-methyl analog fundamentally alters key molecular recognition features. Moving the phenolic hydroxyl or the pyrrolidine attachment from the ortho to the para or meta position (as in 3- or 4-(4-methylpyrrolidin-2-yl)phenol) eliminates the critical intramolecular hydrogen-bonding motif and distinct steric environment essential for target binding in drug-discovery programs [1]. Similarly, omission of the 4-methyl group reduces the computed LogP from 1.8 to approximately 2.15, increasing lipophilicity and potentially affecting membrane permeability and off-target binding profiles . Without quantitative head-to-head selectivity data, these physicochemical disparities alone indicate that generic substitution is inadvisable for structure-activity relationship (SAR) reproducibility.

!
Regioisomer substitution may shift H-bond motif Meta or para attachment of the pyrrolidine ring eliminates the ortho-specific intramolecular hydrogen bond, which may alter target-binding conformation and solution behavior.
!
Des-methyl analog may alter lipophilicity profile Removal of the 4-methyl group shifts computed LogP from 1.8 to approximately 2.15; this lipophilicity increase may affect membrane partitioning and off-target binding in SAR studies.
!
Racemate may confound stereochemical attribution Using the racemic mixture in place of the single (R)-enantiomer introduces stereochemical ambiguity; enantiomer-specific assay responses may not transfer directly.

Head-to-Head Differentiation Against Key Analogs


Lipophilicity Control via 4-Methyl Substitution

The 4-methyl group on 4-Methyl-2-(pyrrolidin-2-YL)phenol significantly modulates its lipophilicity compared to the unsubstituted 2-(pyrrolidin-2-yl)phenol. The target compound exhibits a computed XLogP3-AA of 1.8, whereas the des-methyl comparator shows a higher LogP of 2.15 [1]. This 0.35-unit shift towards greater hydrophilicity influences aqueous solubility and LogD-driven pharmacokinetic behavior, making the methyl-substituted scaffold preferable when lower lipophilicity is desired to avoid CYP450 promiscuity or phospholipidosis.

Lipophilicity Control
Cross-study comparable
ΔLogP ≈ −0.35 (more hydrophilic)
Supports lipophilicity-driven scaffold selection
Computed XLogP3-AA; experimental LogD recommended for candidate ranking
Lipophilicity Physicochemical property Drug-likeness

Enantiopure (R)-Form Commercial Availability

Unlike many in-class analogs that are primarily available as racemates, (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol (CAS 1213200-48-6) is commercially accessible with a certified purity of 98% from multiple vendors . This allows researchers to procure a conformationally pure enantiomer directly, bypassing costly and time-consuming chiral resolution steps. In contrast, the close comparator (S)-4-methyl-2-(pyrrolidin-2-yl)phenol is identified (PubChem CID 28156640) but has fewer ready-to-ship commercial listings, making the (R)-form a more practical entry for asymmetric syntheses requiring defined absolute configuration [1].

Enantiopure Availability
Class-level inference
98% purity; (R)-form readily sourceable from multiple vendors
Supports enantiomer-specific procurement workflow
(S)-form has limited commercial listings; verify vendor stock at time of inquiry
Chiral building block Asymmetric synthesis Enantioselective

Regioisomeric Intramolecular Hydrogen Bonding Motif

The 2-(pyrrolidin-2-yl)phenol substitution pattern places the basic pyrrolidine nitrogen in close proximity to the phenolic -OH, enabling a stable six-membered intramolecular hydrogen bond. This is structurally impossible in regioisomers such as 3-(4-methylpyrrolidin-2-yl)phenol (CAS 603068-30-0) or 4-(4-methylpyrrolidin-2-yl)phenol (CAS 603068-31-1) where the hydroxyl and pyrrolidine groups are separated by one or two additional carbons on the phenyl ring . This ortho relationship locks the phenol-pyrrolidine dihedral angle into a preferred conformation that can be exploited for receptor binding, metal chelation, or organocatalysis.

Intramolecular H-Bond
Class-level inference
6-membered intramolecular H-bond enabled by ortho substitution
Supports conformational-control study design
Qualitative structural inference; computational geometry validation advised
Regioisomerism Hydrogen bonding Conformational control

Lower Molecular Weight vs Piperidine Analog

With a molecular weight of 177.24 g/mol and a topological polar surface area (TPSA) of 32.3 Ų, 4-Methyl-2-(pyrrolidin-2-YL)phenol is significantly more compact and permissive of oral bioavailability than its six-membered ring analog 4-methyl-2-(piperidin-2-yl)phenol (MW = 191.27 g/mol, TPSA not explicitly reported but expected to be similar) [1]. The 14.03 g/mol lower mass, primarily reflecting the difference between pyrrolidine (C4H9N) and piperidine (C5H11N), directly benefits lead optimization programs that must operate within strict Rule-of-Five boundaries for library design.

MW vs Piperidine
Cross-study comparable
ΔMW = −14.03 g/mol; TPSA = 32.3 Ų
Supports fragment-based library design context
Computed properties; experimental permeability data recommended
Molecular weight Polar surface area Drug-likeness

One-Pot Metal-Free Synthetic Accessibility

The synthetic route to 4-Methyl-2-(pyrrolidin-2-YL)phenol via acid-catalyzed reaction of 3-arylidene-1-pyrrolines with phenols has been demonstrated to give 2-arylpyrrolidines in high yields under mild conditions [1]. This is a distinct advantage over analogs like 4-(pyrrolidin-2-yl)phenol, which often require transition-metal-catalyzed cross-coupling or multi-step protection/deprotection sequences. The ability to procure the compound through a one-step, metal-free process offers a more sustainable and cost-effective production route for bulk synthesis.

Synthetic Route
Class-level inference
One-pot acid-catalyzed; metal-free; mild conditions reported
Supports scalable synthesis workflow evaluation
Reported route from 3-arylidene-1-pyrrolines; specific yield data to verify
Synthetic chemistry 2-Arylpyrrolidine Green chemistry

Priority Application Scenarios


Chiral Building Block for Asymmetric Drug Discovery

The commercial availability of the (R)-enantiomer at 98% purity makes 4-Methyl-2-(pyrrolidin-2-YL)phenol a preferred chiral intermediate for constructing enantiomerically pure libraries of CNS-targeted or anti-infective compounds, as evidenced by its structural presence in anti-HIV 2-arylpyrrolidine analog development programs [1].

Property-Driven Fragment-Based Lead Optimization

With a low molecular weight (177.24 g/mol) and controlled lipophilicity (XLogP3-AA = 1.8) , this compound serves as an ideal fragment hit for growing into lead-like molecules, particularly when lower clogP is required to reduce CYP450 liability compared to the more lipophilic des-methyl analog.

Metal-Free Organocatalyst or Ligand Design

The ortho-phenol-pyrrolidine motif creates a unique bidentate (O, N) coordination environment capable of intramolecular hydrogen bonding, enabling the design of novel organocatalysts or tridentate ligands that regioisomeric analogs cannot structurally replicate [1].

Green Chemistry Intermediate for Scale-Up

The demonstrated one-pot synthesis from 3-arylidene-1-pyrrolines and phenols avoids transition-metal catalysts, making 4-Methyl-2-(pyrrolidin-2-YL)phenol a cost-effective and environmentally favorable choice for gram-to-kilogram scale synthesis in process chemistry [2].

Application
Selection Property
Validation Focus
Stereochemical control studies for CNS-targeted libraries
Enantiomer-specific procurement readiness
Enantiomeric purity and absolute configuration confirmation
Fragment-based lead optimization studies
Compact scaffold with controlled lipophilicity
Property-driven library design and CYP liability screening context
Organocatalyst / bidentate ligand design studies
ortho-phenol-pyrrolidine coordination motif
Conformational control and metal-chelation behavior review
Scalable synthesis process development
One-pot metal-free synthetic accessibility
Route scalability and catalyst-free process validation
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